Fmoc-4-(3-fluorophenyl)-L-phenylalanine

説明

BenchChem offers high-quality Fmoc-4-(3-fluorophenyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-(3-fluorophenyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSUZOFWOYIFRD-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Fmoc-4-(3-fluorophenyl)-Phe-OH: A Key Building Block in Modern Peptide Chemistry

This guide provides an in-depth technical overview of Nα-Fmoc-4-(3-fluorophenyl)-L-phenylalanine (Fmoc-4-(3-fluorophenyl)-Phe-OH), a non-canonical amino acid increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will explore its chemical structure, unique physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). This document serves as a practical resource, explaining not only the methodologies for its use but also the fundamental rationale behind its design and application in creating novel peptide-based therapeutics.

Introduction: The Strategic Advantage of Fluorinated Amino Acids

In the realm of peptide science, the twenty canonical amino acids provide a foundational toolkit. However, the quest for peptides with enhanced therapeutic properties—such as improved stability, bioavailability, and target affinity—has driven the adoption of non-canonical amino acids. Among these, fluorinated amino acids (FAAs) have emerged as a particularly powerful class of building blocks.[1][2][3][4]

The incorporation of fluorine, the most electronegative element, into an amino acid side chain imparts significant and predictable changes to its electronic and steric properties with minimal increase in size.[4] Fmoc-4-(3-fluorophenyl)-Phe-OH is an Nα-protected derivative of phenylalanine featuring a single fluorine atom at the meta- (or 3-) position of the phenyl ring. This specific modification offers a nuanced approach to modulating peptide structure and function, making it a valuable tool for fine-tuning the pharmacological profiles of peptide drug candidates.[1][5]

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a synthetic building block begins with its fundamental chemical and physical characteristics.

Chemical Structure

Fmoc-4-(3-fluorophenyl)-Phe-OH is composed of three key moieties:

-

The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) Group: A base-labile protecting group on the α-amine, essential for sequential, controlled peptide chain elongation in modern SPPS.[5]

-

The L-α-Amino Acid Core: The chiral backbone providing the peptide linkage point.

-

The 3-Fluorophenyl Side Chain: This is the defining feature, where a fluorine atom is substituted at the meta-position of the phenylalanine phenyl ring. This substitution alters the electron distribution of the aromatic ring, influencing its interactions within a biological system.

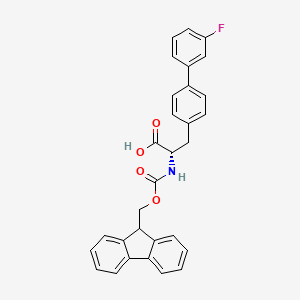

Below is a two-dimensional representation of its molecular structure.

Caption: Chemical structure of Fmoc-4-(3-fluorophenyl)-L-phenylalanine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Fmoc-4-(3-fluorophenyl)-Phe-OH, which are essential for experimental design, including solubility calculations and storage conditions.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Phe(3-F)-OH, Fmoc-m-fluoro-L-Phe-OH | [5] |

| CAS Number | 198560-68-8 | [5][6] |

| Molecular Formula | C₂₄H₂₀FNO₄ | [5] |

| Molecular Weight | 405.42 g/mol | [5] |

| Appearance | White to off-white or beige powder/solid | [5] |

| Purity | ≥ 98% (HPLC) | [5] |

| Melting Point | 150 - 161 °C | [5] |

| Optical Rotation | [α]D20 = -40 to -46º (c=1 in DMF) | [5] |

| Solubility | Soluble in DMF, DMSO | [7] |

| Storage Conditions | 2-8 °C, protect from moisture | [5] |

Section 2: The Strategic Role of 3-Fluorophenylalanine in Peptide Design

The decision to incorporate a fluorinated amino acid is driven by the desire to modulate a peptide's properties in a controlled manner. The specific position of the fluorine atom is a critical determinant of its effect.

The General Impact of Aromatic Fluorination

Introducing fluorine onto the phenyl ring of phenylalanine can profoundly influence peptide behavior:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine at positions susceptible to enzymatic hydroxylation can block metabolic pathways, thereby increasing the in vivo half-life of the peptide.[1][2][3]

-

Modulated Hydrophobicity and Lipophilicity: Fluorination generally increases the lipophilicity of the amino acid side chain, which can improve the peptide's ability to cross biological membranes.[1][8]

-

Altered Electronic Properties: Fluorine is a strongly electron-withdrawing group. This alters the quadrupole moment of the aromatic ring, which can influence or disrupt crucial cation-π interactions between the peptide and its biological target.[4][9]

-

Conformational Control: The presence of fluorine can introduce subtle steric and electronic effects that favor specific side-chain and backbone conformations, which can be leveraged to lock a peptide into its bioactive shape.[4][10]

The Significance of the 3-Fluoro (Meta) Substitution

While 4-fluorophenylalanine is a more common modification, the 3-fluoro isomer offers distinct advantages. The placement of the electron-withdrawing fluorine atom at the meta position alters the ring's electronic distribution differently than an ortho- or para-substituent. This can lead to:

-

Unique Binding Interactions: The altered dipole moment of the 3-fluorophenyl ring can enable novel dipole-dipole or hydrogen bonding interactions within a receptor binding pocket that would not be possible with unsubstituted phenylalanine or its other isomers.[10]

-

Fine-Tuning Electrostatics: For interactions where a full disruption of cation-π binding (as might be caused by polyfluorination) is undesirable, a single meta-fluorine provides a more subtle modulation of the ring's electrostatic potential.[9]

-

Structural Probes: The ¹⁹F nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) studies. Incorporating 3-fluorophenylalanine allows for the site-specific analysis of protein structure, dynamics, and ligand binding without the significant electronic perturbation of a para-substituent.[11]

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-4-(3-fluorophenyl)-Phe-OH is designed specifically for use in Fmoc-based SPPS, the most widely used method for preparing synthetic peptides.[12]

Overview of the Fmoc-SPPS Workflow

The synthesis involves the iterative addition of Nα-Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin). Each cycle consists of two main steps:

-

Fmoc Deprotection: The N-terminal Fmoc group is removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to expose a free amine.

-

Coupling: The carboxylic acid of the next incoming Fmoc-amino acid is activated and reacted with the newly freed amine to form a peptide bond.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: A simplified workflow of the iterative Fmoc-SPPS cycle.

Detailed Protocol for Incorporation of Fmoc-4-(3-fluorophenyl)-Phe-OH

This protocol describes a standard manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide. All steps should be performed in a specialized peptide synthesis vessel with appropriate ventilation.

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-4-(3-fluorophenyl)-Phe-OH

-

Other required Fmoc-amino acids

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive) .

-

Cold diethyl ether for precipitation.

Methodology (for a 0.1 mmol scale synthesis):

-

Resin Swelling (Self-Validation: Ensures Reagent Accessibility)

-

Add 200 mg of Rink Amide resin (~0.1 mmol) to the synthesis vessel.

-

Add 5 mL of DCM and gently agitate for 20 minutes.

-

Drain the DCM. Add 5 mL of DMF and agitate for another 20 minutes. Drain the DMF.

-

Causality: Swelling the polystyrene resin is critical. It opens up the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps. An improperly swollen resin leads to incomplete reactions and truncated peptide sequences.

-

-

Initial Fmoc Deprotection

-

Add 4 mL of 20% piperidine/DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add another 4 mL of 20% piperidine/DMF and agitate for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL). This removes all residual piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

Coupling of the First Amino Acid (e.g., Fmoc-4-(3-fluorophenyl)-Phe-OH)

-

In a separate vial, dissolve Fmoc-4-(3-fluorophenyl)-Phe-OH (4 equivalents, 0.4 mmol, ~162 mg) and HATU (3.9 equivalents, 0.39 mmol, ~148 mg) in 2 mL of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL).

-

Causality: This pre-activation step forms the highly reactive aminium/uronium active ester. HATU is chosen as it is highly efficient, especially for valuable or potentially challenging non-canonical amino acids, ensuring a rapid and complete reaction.

-

Immediately add the activation solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Monitoring and Washing (Self-Validation: Confirms Reaction Completion)

-

Take a small sample of resin beads, wash them thoroughly with DCM and IPA, and dry them.

-

Perform a Kaiser test. A yellow/colorless result indicates a complete reaction (no free primary amines). If the beads turn blue, the coupling is incomplete and step 3 should be repeated.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation

-

Repeat steps 2 (Fmoc Deprotection) and 3-4 (Coupling and Monitoring) for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin with DCM (5 x 5 mL) and dry it under vacuum for at least 1 hour.

-

Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.

-

Agitate at room temperature for 2-3 hours.

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to quench reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Section 4: Conclusion and Future Outlook

Fmoc-4-(3-fluorophenyl)-Phe-OH is more than just another amino acid derivative; it is a precision tool for peptide engineering. Its unique 3-fluoro substitution provides a subtle yet powerful means to modulate the electronic properties, conformation, and metabolic stability of peptides. By understanding the chemical principles behind its design and applying robust, self-validating synthetic protocols, researchers can leverage this building block to develop next-generation peptide therapeutics with enhanced potency, selectivity, and drug-like properties. As the field of peptide-based drug discovery continues to expand, the strategic use of such precisely modified non-canonical amino acids will undoubtedly play a central role in overcoming existing challenges and unlocking new therapeutic opportunities.

References

-

The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. (2026, January 25). Leading Chemical Supplier Insights. [Link]

-

Fmoc-3-fluoro-L-phenylalanine. Chem-Impex International. [Link]

-

Fmoc-3-trifluoromethyl-L-phenylalanine. Chem-Impex International. [Link]

-

3-Fluorophenylalanine. PubChem, National Institutes of Health. [Link]

-

Newberry, R. W., & Raines, R. T. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Fmoc-Phe(4-COOAll)-OH. Chem-Impex International. [Link]

-

Fmoc-Phe(3-F)-OH [198560-68-8]. Peptides International. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed, National Institutes of Health. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

The most commonly used fluorinated amino acids for PrOF NMR... ResearchGate. [Link]

-

p-Fluorophenylalanine. PubChem, National Institutes of Health. [Link]

-

Humelnicu, I. (2012). The Conformers of 3-Fluoroalanine. A Theoretical Study. ResearchGate. [Link]

-

The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

-

The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. RSC Publishing. [Link]

-

Salter, J. M., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. chemimpex.com [chemimpex.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. apexbt.com [apexbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to the Strategic Use of Fmoc-3-fluoro-biphenylalanine in Advanced Peptide Synthesis

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic and materials science research. Among these, fluorinated amino acids offer a unique combination of properties that can enhance metabolic stability, modulate bioactivity, and serve as probes for structural analysis. This guide provides a comprehensive technical overview of Fmoc-3-fluoro-biphenylalanine, a sterically demanding and electronically modified building block for Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind critical experimental choices, from the selection of potent coupling reagents to overcome significant steric hindrance to the analytical validation of the final peptide product. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this advanced amino acid derivative.

The Rationale for Non-Canonical Amino Acids: The Case for 3-Fluoro-biphenylalanine

The 20 proteinogenic amino acids provide a foundational toolkit for peptide science, but expanding this set with non-canonical variants unlocks properties unattainable with the natural repertoire. The strategic substitution of a single residue can profoundly alter a peptide's pharmacological profile.[1][2] The Fmoc-3-fluoro-biphenylalanine ((3-F)-Bip) residue is a prime example of a multi-functional modification, introducing three key features simultaneously:

-

Steric Shielding: The bulky biphenyl side chain acts as a steric shield, which can significantly hinder protease recognition and subsequent enzymatic degradation, thereby increasing the in-vivo half-life of a peptide therapeutic.[1][3]

-

Electronic Modulation: The fluorine atom, being the most electronegative element, exerts a powerful inductive effect on the aromatic system.[4][5] This can alter the acidity, lipophilicity, and cation-π interaction capabilities of the side chain, potentially enhancing receptor binding affinity or modifying peptide conformation.[4][5]

-

A Unique Spectroscopic Probe: The presence of the ¹⁹F isotope, with its 100% natural abundance and high sensitivity, provides a clean and powerful handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed conformational analysis without the background noise of ¹H NMR.[6][7][8]

This guide focuses on the practical application of the N-α-Fmoc protected derivative, the standard for modern SPPS.[][][11]

Physicochemical Profile of Fmoc-3-fluoro-biphenylalanine

Understanding the unique chemical personality of Fmoc-(3-F)-Bip is critical to its successful application.

-

Structure and Steric Demand: The defining feature is the large, rigid biphenyl side chain. This presents a significant steric challenge during the coupling reaction, far exceeding that of a standard phenylalanine residue. This steric hindrance is the primary factor dictating the choice of synthesis methodology.[12][13]

-

Solubility: Like many bulky, aromatic Fmoc-amino acids, it exhibits good solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which is crucial for efficient coupling.[]

-

Electronic Effects of Fluorine: The placement of fluorine at the meta-position (3-position) of the proximal phenyl ring influences the electronic distribution of the entire biphenyl system. This can modulate non-covalent interactions and fine-tune the biological activity of the resulting peptide.[4][5]

Strategic Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-(3-F)-Bip is contingent on overcoming the kinetic barrier imposed by its steric bulk. Standard coupling methodologies are often insufficient, leading to low yields and deletion sequences.

Critical Decision Point: Choosing the Right Coupling Reagent

The activation of the carboxylic acid is the rate-limiting step. For sterically demanding residues, the choice of coupling reagent is paramount.

-

Ineffective Reagents: Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), often fail to achieve complete coupling due to the formation of less reactive intermediates that cannot overcome the steric barrier.[14]

-

Effective Reagents: More potent uronium/aminium or phosphonium salt-based reagents are required. These reagents generate highly reactive intermediates capable of acylating the sterically hindered N-terminal amine of the growing peptide chain.[14][15]

| Coupling Reagent | Class | Mechanism of Action & Rationale for Use |

| HATU | Uronium/Aminium | Forms a highly reactive OAt-ester. The 7-aza- in the HOAt moiety provides anchimeric assistance, accelerating the reaction. It is considered a gold standard for difficult couplings.[14][15][16] |

| HCTU | Uronium/Aminium | Forms a 6-Cl-OBt ester, which is more reactive than the standard OBt ester. It is a cost-effective and highly efficient alternative to HATU.[14] |

| COMU | Uronium/Aminium | Based on OxymaPure, it forms a highly reactive Oxyma ester. It offers coupling efficiency comparable to HATU with an improved safety profile, as it avoids potentially explosive HOBt/HOAt byproducts.[15] |

| PyBOP | Phosphonium | Forms a reactive OBt-ester. Phosphonium salts are known for their high reactivity and do not cause guanidinylation of the activated amino acid, a potential side reaction with uronium salts.[14] |

Recommendation: For initial attempts, HATU is the preferred reagent due to its well-documented efficacy in overcoming severe steric hindrance.[14][15]

Detailed Experimental Protocol: Manual Coupling of Fmoc-(3-F)-Bip

This protocol assumes a 0.1 mmol synthesis scale on a standard solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with free N-terminal amine

-

Fmoc-3-fluoro-biphenylalanine

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous, amine-free DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin has been fully deprotected (see section 3.4) and washed thoroughly with DMF (3 x 10 mL) to remove any residual piperidine. Swell the resin in DMF for at least 20 minutes.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-fluoro-biphenylalanine (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

-

Initiation of Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution. The solution will typically change color (e.g., to yellow). Vortex or agitate the solution for 1-2 minutes to pre-activate the amino acid. Causality Note: Pre-activation ensures the highly reactive OAt-ester is formed before being introduced to the resin, maximizing coupling efficiency.[14]

-

Coupling Reaction: Immediately add the activated amino acid solution to the swelled peptide-resin.

-

Agitation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extending the reaction time to 4 hours or performing a double coupling may be necessary.

-

Monitoring (Optional but Recommended): Perform a Kaiser test or Chloranil test on a small sample of resin beads. A negative result (e.g., beads remain colorless in the Kaiser test) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection step.

Workflow Visualization

The core cycle of SPPS involving the incorporation of Fmoc-(3-F)-Bip is depicted below.

Caption: Iterative workflow for the incorporation of Fmoc-3-fluoro-biphenylalanine in SPPS.

Protocol: Fmoc-Group Deprotection

The deprotection of the Fmoc group from the sterically bulky (3-F)-Bip residue generally proceeds without complication using standard conditions.

Procedure:

-

Add a solution of 20% piperidine in DMF to the washed peptide-resin.[17]

-

Agitate the mixture for an initial 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. Causality Note: This two-stage deprotection ensures complete removal and efficient scavenging of the dibenzofulvene-piperidine adduct.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL) to ensure all piperidine and byproducts are removed before the next coupling step.

Cleavage, Purification, and Characterization

Protocol: Cleavage from Resin and Global Deprotection

A standard trifluoroacetic acid (TFA) cocktail is typically sufficient for cleavage, assuming acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) were used.

Materials:

-

Dry, protected peptide-resin

-

TFA cleavage cocktail (e.g., Reagent K or a simpler 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Add the TFA cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and allow it to react for 2-3 hours at room temperature. TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Filter the resin and collect the TFA filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the resulting crude peptide pellet under vacuum.

Analytical Validation

Rigorous characterization is essential to confirm the successful incorporation and purity of the peptide.

-

High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the crude peptide. The high hydrophobicity of the biphenylalanine residue will typically lead to a significantly longer retention time compared to analogous peptides containing phenylalanine or other smaller hydrophobic residues.

-

Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the molecular weight of the final peptide. The observed mass should match the theoretical mass calculated for the sequence containing the 3-fluoro-biphenylalanine residue (C₁₅H₁₄FNO₂).

-

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is a uniquely powerful tool for peptides containing this residue. A ¹⁹F NMR spectrum will show a single peak (or a set of peaks if multiple conformations exist) in a region free from other signals, providing unambiguous confirmation of fluorine incorporation.[6][8][18] The chemical shift of this peak is highly sensitive to the local environment, offering insights into peptide folding and binding interactions.[6]

Impact on Peptide Properties

The introduction of 3-fluoro-biphenylalanine is not merely a synthetic challenge; it is a strategic design choice to impart desirable properties.

-

Enhanced Enzymatic Stability: The combination of the bulky biphenyl group and the electronic modification by fluorine can drastically reduce the peptide's susceptibility to proteolytic degradation.[3][4][19] This is a critical advantage for developing peptide-based therapeutics with improved pharmacokinetic profiles.

-

Modulation of Conformation and Binding: The rigid biphenyl side chain can constrain the peptide backbone, potentially pre-organizing it into a bioactive conformation.[13] Furthermore, the fluorinated aromatic ring can engage in unique interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a receptor binding pocket, leading to enhanced affinity and selectivity.[4]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Detected by positive Kaiser test or deletion peak in MS) | 1. Insufficiently potent coupling reagent. 2. Inadequate reaction time or temperature. 3. Poor resin swelling or aggregation. | 1. Switch to a more powerful reagent like HATU or COMU.[14][15] 2. Extend coupling time to 4+ hours or perform a double coupling. Consider gentle heating (35-40°C) if using a compatible setup.[14] 3. Ensure adequate swelling time and use solvents known to disrupt aggregation (e.g., NMP). |

| Racemization of (3-F)-Bip | 1. Excessive exposure to base (DIPEA). 2. Over-activation of the amino acid. | 1. Use the minimum required amount of DIPEA (typically 2 eq. relative to the amino acid for uronium reagents).[16] 2. Avoid excessively long pre-activation times before adding the solution to the resin. |

| Low Purity of Crude Peptide | 1. Incomplete coupling at multiple steps. 2. Side reactions during final TFA cleavage. | 1. Re-evaluate the coupling protocol for all residues, not just (3-F)-Bip. 2. Ensure an adequate amount and type of scavenger (e.g., TIS) is used in the cleavage cocktail. |

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 91. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020). National Center for Biotechnology Information. [Link]

-

Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

-

Schematic overview of Fmoc solid-phase peptide synthesis (SPPS),... | Download Scientific Diagram. ResearchGate. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications. [Link]

-

Chemical characterization of biological peptide using modern analytical techniques. (2025). IOSR Journal. [Link]

-

Enzymatic Degradation Studies: Assessing Peptide Stability. (2025). JPT Peptide Technologies. [Link]

-

3-Fluoro-L-Phenylalanine 98.0%(HPLC). PureSynth. [Link]

-

How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. (2006). PubMed. [Link]

-

Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. ACS Publications. [Link]

-

Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

-

For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli. ResearchGate. [Link]

-

19F NMR-tags for peptidyl prolyl conformation analysis. Semantic Scholar. [Link]

-

Improving enzymatic and chemical stability of peptides by chemical modifications. (2021). NovoPro. [Link]

-

Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Luxembourg Bio Technologies. [Link]

-

Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (2025). ACS Publications. [Link]

-

Advances in the stability challenges of bioactive peptides and improvement strategies - PMC. (2022). National Center for Biotechnology Information. [Link]

-

Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC. National Center for Biotechnology Information. [Link]

-

Chirality Effects in Peptide Assembly Structures. (2021). Frontiers. [Link]

-

Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. verifiedpeptides.com [verifiedpeptides.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Epimerisation in Peptide Synthesis [mdpi.com]

- 13. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chempep.com [chempep.com]

- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrophobic Non-Canonical Amino Acids: A Medicinal Chemistry Guide to Optimization

Topic: Hydrophobic Non-Canonical Amino Acids for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the "Beyond Rule of 5" (bRo5) chemical space, peptides and macrocycles offer a sweet spot between small molecules and biologics. However, native peptides often suffer from poor membrane permeability and rapid proteolytic degradation. The strategic incorporation of hydrophobic non-canonical amino acids (ncAAs) is not merely about increasing lipophilicity; it is a precision tool for conformational locking , metabolic shielding , and hydrophobic core packing .

This guide moves beyond the standard 20 amino acids, focusing on three high-impact classes of hydrophobic ncAAs: Fluorinated , Sterically Bulky , and Strained Ring residues. We provide the rationale for their selection, the synthetic protocols to incorporate them (overcoming steric hindrance), and the physicochemical profiling required to validate their impact.

Structural Classes & Medicinal Utility[1][2]

Fluorinated Amino Acids: The "Fluorous Effect"

Fluorine is a bioisostere of hydrogen but possesses high electronegativity and a strong C-F bond (approx. 116 kcal/mol).

-

Mechanistic Utility:

-

Proteolytic Stability: Replacing C-H with C-F (e.g., (S)-2-amino-4,4,4-trifluorobutanoic acid or TfeGly ) alters the electronic properties of the adjacent amide bond, often rendering it unrecognizable to proteases like chymotrypsin.

-

Lipophilicity Modulation: A single trifluoromethyl (-CF₃) group can significantly boost LogP, facilitating membrane permeation.

-

Self-Segregation: Highly fluorinated residues (e.g., Hexafluoroleucine ) tend to self-associate, stabilizing the hydrophobic core of a folded peptide (the "fluorous effect") better than native Leu/Val.

-

Bulky Aliphatic Residues: Steric Occlusion

Standard hydrophobic residues (Leu, Ile, Val) often lack the steric bulk to fully occlude a binding pocket or lock a bioactive conformation.

-

Key Residues:

-

Tert-Leucine (Tle): The tert-butyl side chain is a "conformation freezer." It severely restricts

and -

Adamantyl-alanine (Ada): A massive, cage-like lipophilic group. It is used to fill large, cryptic hydrophobic pockets in GPCRs that native residues cannot occupy.

-

Strained Rings: Rigidification

-

Key Residues: Cyclopropylalanine (Cpa) , Cyclobutylalanine .

-

Utility: These residues introduce rigidity without the excessive molecular weight penalty of an adamantane. They are particularly effective in preventing "induced fit" degradation by proteases, as the strained ring prevents the backbone from adopting the extended conformation required for cleavage.

Synthetic Strategies: Overcoming the Energy Barrier

Incorporating these residues is non-trivial. The same steric bulk that provides medicinal value acts as a barrier during synthesis.

Solid Phase Peptide Synthesis (SPPS) Challenges

Standard coupling reagents (HBTU/DIC) often fail with Tle or Ada, leading to deletion sequences.

-

The Aggregation Problem: Hydrophobic ncAAs promote on-resin aggregation (beta-sheet formation), causing "difficult sequences."

-

Solution: Use of chaotropic salts (KSCN, NaClO₄) in the solvent or "Magic Mixture" (DCM/DMF/NMP ratios) is often insufficient. The chemistry itself must be upgraded.

-

Coupling Reagents:

-

HATU/HOAt: The gold standard for hindered couplings. The 7-azabenzotriazole moiety stabilizes the active ester and provides a neighboring group effect that accelerates aminolysis.

-

COMU/Oxyma: A safer, often more efficient alternative to HATU, particularly for preventing epimerization during the slow coupling of bulky residues.

-

Genetic Code Expansion (GCE)

For proteins or long peptides where SPPS is unfeasible, GCE reprograms the translation machinery.

-

System: Methanococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) / tRNA_CUA .[1]

-

Mechanism: The active site of MjTyrRS is engineered (mutated) to accept hydrophobic ncAAs (like p-propargyloxyphenylalanine or Cyclohexylalanine ) and exclude native Tyrosine. This allows site-specific incorporation at an Amber (TAG) stop codon.

-

Recent Advances: Pyrrolysyl-tRNA synthetase (PylRS) variants have been evolved to accept bulky carbamate-protected hydrophobic amino acids.

Physicochemical Profiling

Before moving to biological assays, the impact of the ncAA must be quantified.

| Metric | Method | Why it matters |

| Lipophilicity (LogD 7.4) | Chromatographic Hydrophobicity Index (CHI) on C18 column | Predicts membrane permeability. High LogD correlates with better passive diffusion but higher clearance. |

| Proteolytic Stability ( | Incubation with human plasma or simulated gastric fluid (SGF) + LC-MS/MS | Determines the drug-like lifetime of the peptide. |

| Conformational Rigidity | Circular Dichroism (CD) / NMR | Verifies if the bulky ncAA induced the desired secondary structure (e.g., helix stabilization). |

Experimental Protocols

Protocol A: SPPS Coupling of Sterically Hindered Hydrophobic ncAAs (e.g., Fmoc-Tle-OH)

Objective: Ensure >99% coupling efficiency for a beta-branched/bulky residue.

-

Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain steric clash. ChemMatrix (PEG-based) is preferred over Polystyrene for hydrophobic sequences.

-

Swelling: Swell resin in DMF for 20 min, then DCM for 20 min.

-

Activation (Pre-activation is critical):

-

Weigh 4.0 eq of Fmoc-Tle-OH.

-

Add 3.9 eq of HATU (dissolved in minimal DMF).

-

Add 8.0 eq of DIPEA (or TMP for reduced racemization).

-

Wait 30 seconds for the yellow color (active ester formation) before adding to resin.

-

-

Coupling:

-

Add activated mixture to resin.

-

Microwave Assistance: Heat to 75°C for 10 min (25W). Note: If Cys/His are present, limit temp to 50°C to avoid racemization.

-

Alternative (Room Temp): Double couple: 2 x 2 hours.

-

-

Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines/hindered residues). If positive (blue particles), repeat step 4.

-

Capping: Acetylate unreacted amines using Ac₂O/DIPEA/DMF to prevent deletion sequences.

Protocol B: Rapid Proteolytic Stability Assay

Objective: Determine half-life (

-

Preparation: Dissolve peptide to 100 µM in PBS (pH 7.4).

-

Enzyme Mix: Add Chymotrypsin (or Human Plasma) to a final concentration of 1 µg/mL (or 50% v/v for plasma).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling:

-

Take 50 µL aliquots at

min. -

Quench: Immediately add 150 µL ice-cold Acetonitrile + 1% Formic Acid to precipitate enzymes.

-

-

Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS.

-

Calculation: Plot

vs. Time. The slope

Visualization & Logic Flows

Diagram 1: Decision Matrix for Hydrophobic ncAA Selection

Caption: Strategy for selecting specific hydrophobic ncAAs based on the medicinal chemistry bottleneck (Stability vs. Permeability vs. Affinity).

Diagram 2: Optimized SPPS Cycle for Hindered Residues

Caption: Modified Solid Phase Peptide Synthesis cycle specifically for sterically hindered hydrophobic residues (Tle, Ada, Aib).

References

-

NBInno . (2026). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]

-

Möller, H. M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Retrieved from [Link]

-

Liang, A. D., et al. (2025).[2] Hydrophobic tuning with non-canonical amino acids in a copper metalloenzyme. ResearchGate. Retrieved from [Link]

-

Caputo, G. A., et al. (2021).[3] Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G. PubMed. Retrieved from [Link]

Sources

Technical Guide: Fluorinated Phenylalanine Analogs for Protein Engineering

Abstract

This technical guide provides a comprehensive framework for the strategic incorporation of fluorinated phenylalanine (Phe) analogs into proteins.[1] It addresses the physicochemical basis of fluorination, specifically the modulation of aromatic quadrupole moments and hydrophobicity, and their impact on protein folding, stability, and intermolecular interactions. We detail two primary methodologies: Residue-Specific Incorporation (SPI) using auxotrophic strains and Site-Specific Incorporation via Genetic Code Expansion (GCE). Additionally, we explore the application of

Part 1: The Physicochemical Basis of Fluorination

The incorporation of fluorine into the phenylalanine side chain is not merely a steric substitution; it is a profound electronic modulation. Fluorine is the most electronegative element (3.98 Pauling scale), and its introduction alters the electronic distribution of the benzyl ring without significantly perturbing steric volume (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Quadrupole Moment Inversion

The most critical consequence of fluorination is the alteration of the aromatic quadrupole moment.

-

Native Phenylalanine: Possesses a negative electrostatic potential on the

-face and a positive potential on the ring edge (C-H bonds). This drives T-shaped -

Perfluorinated Phenylalanine (F

-Phe): The electron-withdrawing nature of fluorine inverts this potential. The -

Engineering Implication: This inversion allows for the design of novel face-to-face

-stacking interactions between Phe and F

Hydrophobicity and the "Fluorine Effect"

Fluorination generally increases the hydrophobicity of the side chain, enhancing the driving force for hydrophobic collapse during folding. However, the C-F bond is polar.[4] The "superhydrophobic" character arises because fluorocarbons are neither water-soluble nor lipophilic in the traditional sense; they form a distinct "fluorous" phase.[4] In proteins, burying fluorinated residues in the hydrophobic core often increases thermal stability (

Visualization of Electrostatic Modulation

Part 2: Strategic Incorporation Methodologies

Researchers must choose between global replacement (SPI) and precision targeting (GCE) based on the experimental goal.

Method A: Residue-Specific Incorporation (SPI)

Principle: Exploits the substrate promiscuity of the native Phenylalanyl-tRNA Synthetase (PheRS) in auxotrophic host strains.

-

Host: E. coli Phe-auxotrophs (e.g., strain KA12 or variants).

-

Mechanism: Starvation of natural Phe induces the uptake and charging of fluorinated analogs (e.g.,

-F-Phe, -

Pros: High yield, uniform labeling (good for global stability studies).

-

Cons: Replaces all Phe residues; cannot isolate single-site effects in multi-Phe proteins.

Method B: Site-Specific Incorporation (GCE)

Principle: Utilizes an orthogonal tRNA/synthetase pair to decode a nonsense codon (usually Amber/TAG) with a specific non-canonical amino acid (ncAA).

-

System: Evolved Methanococcus jannaschii TyrRS or Methanosarcina PylRS variants.[5]

-

Key Synthetases: Recent "PheX" variants (e.g., PheX-D6, PheX-B5) have shown high efficiency for various fluorinated analogs.

-

Pros: Atomic-level precision; allows probing of specific local environments.

-

Cons: Generally lower yields than wild-type expression; requires optimization of plasmid systems.

Decision Matrix

Part 3: Experimental Protocols

Protocol 1: Residue-Specific Incorporation (SPI) in E. coli

Target: Global replacement of Phe with p-Fluorophenylalanine (p-F-Phe).

Materials:

-

E. coli Phe-auxotroph strain (e.g., KA12).

-

M9 Minimal Medium (supplemented with glucose, vitamins, antibiotics).

-

Amino Acid Mix (19 amino acids, excluding Phe).

-

L-Phenylalanine (Phe) and p-Fluoro-L-Phenylalanine (p-F-Phe).

Workflow:

-

Inoculation: Grow auxotrophs in M9 + 20 AA (including Phe, 50 mg/L) overnight at 37°C.

-

Shift to Limiting Conditions: Dilute 1:100 into fresh M9 + 20 AA. Grow to OD

-

The Wash (Critical Step): Centrifuge cells (4,000 x g, 10 min). Resuspend pellet in M9 salts without any amino acids. Repeat twice to remove residual Phe.

-

Induction & Replacement: Resuspend in M9 medium containing:

-

19 Amino Acids (standard concentrations).

-

p-F-Phe analog (60–100 mg/L).

-

IPTG (1 mM) for induction.

-

-

Expression: Incubate for 4–6 hours at 30°C (lower temperature aids folding of fluorinated variants).

-

Harvest: Pellet cells and proceed to purification.

Validation: Mass spectrometry (ESI-MS) of the purified protein. Expect a mass shift of +18 Da per Phe residue (H

Protocol 2: Site-Specific Incorporation via GCE

Target: Incorporation of p-Trifluoromethyl-phenylalanine (tfm-Phe) at position X.

Materials:

-

Expression Plasmid: Gene of interest with TAG codon at position X (e.g., pET-GOI-TAG).

-

Orthogonal Plasmid: pEVOL-PheX (encoding evolved tRNA/RS pair).

-

Host: E. coli BL21(DE3).

-

ncAA: p-Trifluoromethyl-phenylalanine (dissolved in NaOH/water, pH adjusted).

Workflow:

-

Co-transformation: Transform BL21(DE3) with both pET-GOI-TAG and pEVOL-PheX. Select on dual antibiotic plates (e.g., Kan/Cam).

-

Growth: Inoculate a single colony into LB + antibiotics. Grow to OD

-

Induction of Orthogonal System: Add Arabinose (0.02%) to induce the tRNA/RS pair. Incubate 30 min.

-

ncAA Addition: Add tfm-Phe to the culture (final conc. 1–2 mM).

-

Protein Induction: Add IPTG (1 mM).

-

Expression: Grow 12–16 hours at 25°C.

-

Purification: Standard affinity chromatography.

Troubleshooting:

-

Low Yield: Increase ncAA concentration or optimize Arabinose induction time.

-

Truncation: Check for "read-through" or insufficient suppression. Analyze by Western blot against a C-terminal tag.

Part 4: Applications in F NMR Spectroscopy[2]

F is a superior NMR nucleus due to its 100% natural abundance, high sensitivity (83% ofProbing Conformational Heterogeneity

Because the fluorine chemical shift is exquisitely sensitive to the local electrostatic environment (Van der Waals contacts, solvent exposure), it serves as a reporter for conformational states.[6]

-

Slow Exchange: Distinct peaks for distinct conformers (e.g., active vs. inactive states).

-

Fast Exchange: Weighted average chemical shift, indicating rapid interconversion.

Data Presentation: Chemical Shift Sensitivity

| Analog | Substituent | Electronic Effect ( | Typical | Application |

| 4-F-Phe | -F | +0.06 | -110 to -120 | General Probing |

| 3-F-Phe | -F | +0.34 | -110 to -115 | Solvent Accessibility |

| 4-CF | -CF | +0.54 | -60 to -65 | High Sensitivity (3 equivalent F) |

| F | -F (x5) | Variable | -160 (approx) | Interaction Tuning |

Note: Chemical shifts (

References

-

Genetic Code Expansion & Orthogonal Pairs

-

Physicochemical Properties & Stability

-

F NMR Applications:

-

Prosser, R. S. et al. (2010).

F NMR to studies of protein structure and dynamics.[2][11][12] Journal of the American Chemical Society.[13] Link -

Kitevski-LeBlanc, J. L. & Prosser, R. S. (2012).

F NMR to studies of protein structure and dynamics.[2][11][12] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

-

Protocol Methodologies

Sources

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fhi.mpg.de [fhi.mpg.de]

- 10. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

A Tale of Two Phenylalanines: A Technical Guide to Fmoc-4-fluorophenylalanine and Fmoc-4-(3-fluorophenyl)-phenylalanine in Peptide Science

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals differentiating Fmoc-4-fluorophenylalanine and the more complex Fmoc-4-(3-fluorophenyl)-phenylalanine. This whitepaper elucidates the core distinctions in their structure, synthesis, and application in modern peptide chemistry and drug discovery.

Introduction: Beyond the Canonical Twenty

In the landscape of peptide-based therapeutics and advanced biomaterials, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the fine-tuning of peptide structure, stability, and function. Among the myriad of available derivatives, fluorinated and biaryl-functionalized phenylalanines stand out for their profound impact on molecular properties. This guide provides a detailed comparative analysis of two such derivatives: the relatively common Fmoc-4-fluorophenylalanine and the more structurally complex Fmoc-4-(3-fluorophenyl)-phenylalanine. We will delve into their fundamental differences, from their chemical architecture to their influence on peptide conformation and bioactivity, providing a technical framework for their strategic application.

Part 1: The Molecules at a Glance - A Structural Dichotomy

The primary distinction between Fmoc-4-fluorophenylalanine and Fmoc-4-(3-fluorophenyl)-phenylalanine lies in the nature of their side chains. This fundamental difference in structure dictates their steric and electronic properties, which in turn influence their behavior in peptide synthesis and the characteristics of the resulting peptides.

Fmoc-4-fluorophenylalanine is a derivative of L-phenylalanine where a single hydrogen atom at the para (4-position) of the phenyl ring is substituted with a fluorine atom.[1][2] This substitution is relatively conservative in terms of size, with fluorine being the next smallest atom to hydrogen.[3] However, the high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring.[3]

Fmoc-4-(3-fluorophenyl)-phenylalanine , in contrast, is a biphenyl amino acid. Here, the side chain is not a simple substituted phenyl group, but rather a more complex and sterically demanding biphenyl system. Specifically, it is a phenylalanine derivative where the para (4-position) of the phenyl ring is attached to another phenyl ring, which itself is substituted with a fluorine atom at the meta (3-position).

Below is a visual representation of their distinct chemical structures.

Caption: Chemical structures of Fmoc-4-fluorophenylalanine and a conceptual representation of Fmoc-4-(3-fluorophenyl)-phenylalanine.

Part 2: Physicochemical Properties - A Comparative Analysis

The structural differences between these two amino acid derivatives translate into distinct physicochemical properties. A summary of these properties is presented in the table below. Note that while extensive data is available for Fmoc-4-fluorophenylalanine, the data for Fmoc-4-(3-fluorophenyl)-phenylalanine is less common and is estimated based on similar known compounds.

| Property | Fmoc-4-fluorophenylalanine | Fmoc-4-(3-fluorophenyl)-phenylalanine (Estimated) |

| CAS Number | 169243-86-1[4][5][6] | Not readily available |

| Molecular Formula | C24H20FNO4[4][5] | C30H24FNO4 |

| Molecular Weight | 405.42 g/mol [5] | ~481.52 g/mol |

| Appearance | White powder[4] | Likely a solid |

| Melting Point | 175 - 195 °C[4] | Expected to be higher than Fmoc-4-fluorophenylalanine |

| Solubility | Soluble in DMF[4] | Likely soluble in organic solvents like DMF and DCM |

| Optical Rotation | [a]D20 = -37.5 ± 2 º (C=1 in DMF)[4] | Data not available |

Part 3: Synthesis Strategies - From Simple Substitution to Cross-Coupling

The synthetic routes to these two molecules are fundamentally different, reflecting the complexity of their side chains.

Synthesis of Fmoc-4-fluorophenylalanine

Fmoc-4-fluorophenylalanine is typically prepared from the commercially available 4-fluoro-L-phenylalanine. The synthesis involves the protection of the alpha-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, often employing Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base.

Caption: Synthetic scheme for Fmoc-4-fluorophenylalanine.

Proposed Synthesis of Fmoc-4-(3-fluorophenyl)-phenylalanine

The synthesis of this biphenyl amino acid is more involved and typically requires a metal-catalyzed cross-coupling reaction. A plausible and efficient method is the Suzuki-Miyaura cross-coupling.[7] This reaction would involve the coupling of a protected, halogenated phenylalanine derivative with a suitable boronic acid.

Step-by-Step Methodology:

-

Starting Material Preparation: The synthesis would likely begin with a commercially available, orthogonally protected 4-halophenylalanine derivative, such as Fmoc-4-bromo-L-phenylalanine.

-

Suzuki-Miyaura Cross-Coupling: This key step involves the palladium-catalyzed reaction between Fmoc-4-bromo-L-phenylalanine and 3-fluorophenylboronic acid.[8][9]

-

Catalyst: A palladium catalyst such as Pd(PPh3)4 or a more advanced catalyst system is used.

-

Base: A base like sodium carbonate or potassium phosphate is required.

-

Solvent: A mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution is typically employed.

-

-

Purification: Following the reaction, the product, Fmoc-4-(3-fluorophenyl)-phenylalanine, is purified using standard techniques such as column chromatography.

Caption: Proposed synthetic workflow for Fmoc-4-(3-fluorophenyl)-phenylalanine.

Part 4: Application in Peptide Science - Impact on Structure and Function

The choice between incorporating Fmoc-4-fluorophenylalanine and Fmoc-4-(3-fluorophenyl)-phenylalanine into a peptide sequence has profound implications for the resulting peptide's properties.

Fmoc-4-fluorophenylalanine: A Tool for Modulating Electronics and Stability

The introduction of a fluorine atom into the phenylalanine side chain offers several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation.[10]

-

Modulation of Physicochemical Properties: Fluorination can alter a peptide's hydrophobicity, acidity, and basicity, which can in turn affect its solubility, membrane permeability, and binding affinity.[3]

-

Probing Molecular Interactions: The fluorine atom serves as a sensitive probe for 19F NMR studies, allowing for detailed investigation of peptide conformation and interactions with biological targets.[11]

Fmoc-4-(3-fluorophenyl)-phenylalanine: A Scaffold for Conformational Constraint and Novel Interactions

The incorporation of a biphenyl moiety introduces a significantly larger and more rigid side chain, leading to:

-

Conformational Restriction: The bulky biphenyl group can restrict the conformational freedom of the peptide backbone, potentially favoring specific secondary structures like β-turns or β-sheets.[4][12] This can lead to peptides with more defined three-dimensional structures.

-

Enhanced Hydrophobic and Aromatic Interactions: The extended aromatic system of the biphenyl side chain can participate in stronger hydrophobic and π-π stacking interactions, which can be crucial for receptor binding and protein-protein interactions.

-

Introduction of a Torsional Angle: The bond between the two phenyl rings introduces an additional degree of rotational freedom, which can be exploited in rational peptide design to orient the 3-fluorophenyl group in a specific manner for optimal target engagement.

Part 5: Experimental Protocols - A Guide to Practical Application

The following is a generalized protocol for the incorporation of these amino acids into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including the title compounds)

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or HCTU)

-

Base for coupling (e.g., N,N-Diisopropylethylamine - DIEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Cold diethyl ether

Step-by-Step SPPS Workflow:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. What is 4-Methyl-3-fluorobiphenyl - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Synthesis of Peptides Incorporating Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. Fluorinated amino acids, in particular, offer a powerful tool to enhance metabolic stability, modulate conformation, and improve binding affinity.[1][2] This document provides a comprehensive, field-proven protocol for the incorporation of Fmoc-4-(3-fluorophenyl)-L-phenylalanine into a target peptide using manual solid-phase peptide synthesis (SPPS) with the Fmoc/tBu strategy. We detail the rationale behind reagent selection, provide step-by-step instructions for the synthesis cycle, and outline essential quality control, cleavage, and analysis procedures for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Peptide Therapeutics

Fluorination is a well-established strategy in small-molecule drug design, and its principles are increasingly applied to peptide-based therapeutics.[1] The introduction of fluorine atoms can profoundly influence a peptide's physicochemical and biological properties.[3] Specifically, the C-F bond is highly polarized and can engage in favorable dipolar interactions within a protein binding pocket, potentially increasing target affinity.[1] Furthermore, the strategic placement of fluorine can block sites of metabolic degradation, thereby enhancing the peptide's in vivo half-life.[1][3]

Fmoc-4-(3-fluorophenyl)-L-phenylalanine is an analog of phenylalanine containing a fluorine atom on the meta-position of the outer phenyl ring. This modification introduces unique electronic and steric properties without dramatically increasing the side chain's bulk, making it a valuable building block for creating novel peptide drug candidates with improved pharmacological profiles.[1][4]

Materials and Reagents

High-quality reagents are critical for successful peptide synthesis.[5] Ensure all solvents are peptide synthesis grade (low water content, amine-free).

| Reagent/Material | Purpose | Recommended Grade/Supplier |

| Resin | Solid support for peptide assembly. | Rink Amide AM Resin (for C-terminal amide) |

| Amino Acid | Building block for peptide synthesis. | Fmoc-4-(3-fluorophenyl)-L-phenylalanine |

| Standard Fmoc-protected amino acids | >99% Purity (HPLC) | |

| Solvents | Swelling, washing, reaction medium. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |

| Deprotection Reagent | Removal of temporary Fmoc group. | 20% (v/v) Piperidine in DMF |

| Coupling Reagent | Promotes peptide bond formation. | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Base (Activator) | Activates amino acid for coupling. | N,N-Diisopropylethylamine (DIEA) |

| QC Reagent | In-process monitoring of coupling. | Kaiser Test Kit (Ninhydrin solutions)[6][7] |

| Cleavage Cocktail | Releases peptide from resin. | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT[8][9] |

| Precipitation Solvent | Isolation of crude peptide. | Cold Diethyl Ether (Et₂O) |

Rationale for Reagent Selection:

-

Rink Amide Resin: Chosen to yield a peptide with a C-terminal amide, a common feature in bioactive peptides that increases resistance to exopeptidases.

-

HATU: A highly efficient coupling reagent recommended for potentially challenging couplings, including those involving sterically hindered or unnatural amino acids.[10][11] It is known to suppress racemization and promote rapid amide bond formation.[10]

-

DIEA: A non-nucleophilic base used to activate the carboxylic acid of the incoming Fmoc-amino acid without causing premature Fmoc deprotection.

-

Reagent K: A robust cleavage cocktail containing a combination of scavengers (Phenol, Thioanisole, EDT) to trap reactive cationic species generated during the removal of side-chain protecting groups, thus preventing modification of sensitive residues like Trp, Met, or Cys.[8][12][13]

Experimental Protocol

This protocol describes a standard 0.1 mmol scale synthesis. All steps are performed at room temperature in a suitable SPPS reaction vessel with agitation.

Resin Preparation and First Amino Acid Loading

Standard procedures for loading the first Fmoc-amino acid onto the Rink Amide resin should be followed according to the resin manufacturer's instructions. This typically involves swelling the resin in DMF, Fmoc deprotection, and a double coupling of the first amino acid to ensure high loading efficiency.

The SPPS Cycle for Peptide Elongation

The following three-step cycle is repeated for each amino acid, including the incorporation of Fmoc-4-(3-fluorophenyl)-L-phenylalanine.

Workflow for a Single Amino Acid Coupling Cycle

Caption: The core Fmoc-SPPS cycle for peptide elongation.

Step-by-Step Protocol:

-

Fmoc Deprotection:

-

Wash the peptide-resin three times with DMF (5 mL each).

-

Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain.[14]

-

Wash the resin thoroughly with DMF (5-7 times with 5 mL each) to completely remove piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-4-(3-fluorophenyl)-L-phenylalanine (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

-

Add DIEA (6 equivalents, 0.6 mmol) to the amino acid solution. The solution will typically change color. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 45-60 minutes.[15] For sterically hindered amino acids, extending the coupling time or performing a second coupling (double coupling) may be necessary to drive the reaction to completion.[15][16]

-

-

In-Process Quality Control (Kaiser Test):

Repeat this cycle until the entire peptide sequence has been assembled.

Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.[18]

-

After the final coupling, perform a final Fmoc deprotection (if the N-terminus should be a free amine) or leave the Fmoc group on (if N-terminal acetylation is desired later).

-

Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

In a fume hood, add the cleavage cocktail Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v) to the dried resin (approx. 10 mL per gram of resin).[8][13]

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume by approximately 80-90%.

-

Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate should form.[13]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet two more times with cold diethyl ether, followed by centrifugation and decanting.

-

After the final wash, dry the peptide pellet under vacuum to remove residual ether.

Analysis and Purification

The crude peptide must be analyzed to confirm its identity and purity before purification.

-

Analysis:

-

Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight of the desired product.[19][20]

-

Assess the purity of the crude product using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), typically with UV detection at 214-220 nm.[21][22][23]

-

-

Purification:

-

The crude peptide is typically purified using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[22]

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity and purity of the collected fractions by LC-MS.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Caption: Post-synthesis workflow from cleavage to final product.

Conclusion

This protocol provides a robust and validated method for incorporating the fluorinated non-natural amino acid Fmoc-4-(3-fluorophenyl)-L-phenylalanine into synthetic peptides. By using a high-efficiency coupling reagent like HATU and rigorous in-process monitoring with the Kaiser test, high coupling yields can be achieved. Careful execution of the cleavage and purification steps is essential for obtaining a final product of high purity, suitable for advanced research and drug development applications.

References

-

Tinker, A., et al. (n.d.). Side chain-fluorinated amino acids are useful tools in medicinal chemistry and protein science. PMC. Available at: [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

-

Peptides. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

Rozatian, N., et al. (2025, May 6). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]

-

Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]

-

Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Available at: [Link]

-

Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Available at: [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Laboratory Research. Available at: [Link]

-

MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. Available at: [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

-

Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Available at: [Link]

-

American Chemical Society. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

-

Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

-

ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]

-

Chromatography Today. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Available at: [Link]

-

NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Peptides. (n.d.). Fmoc-Phe(4-F)-OH [169243-86-1]. Available at: [Link]

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. 肽偶联剂选择指南 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. peptide.com [peptide.com]